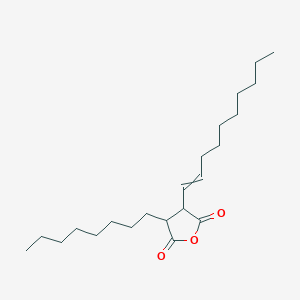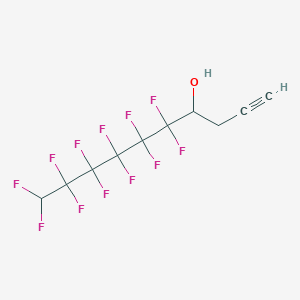
5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol: is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by alkyne formation and subsequent hydroxylation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The production process must adhere to strict safety protocols due to the hazardous nature of fluorinating agents.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group into alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including fluorinated polymers and surfactants.
Biology: In biological research, it serves as a probe for studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with enhanced chemical resistance and thermal stability.
Mécanisme D'action
The mechanism by which 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to altered biochemical pathways. The exact pathways depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- 5,5,6,6,7,7,8,8,9,9-Decafluorodec-1-yn-4-ol
- 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-ene-4-ol
Uniqueness: The high degree of fluorination in 5,5,6,6,7,7,8,8,9,9,10,10-Dodecafluorodec-1-yn-4-ol imparts unique properties such as increased lipophilicity, chemical stability, and resistance to metabolic degradation. These characteristics make it particularly valuable in applications requiring robust and durable materials or compounds.
Propriétés
Numéro CAS |
124612-86-8 |
|---|---|
Formule moléculaire |
C10H6F12O |
Poids moléculaire |
370.13 g/mol |
Nom IUPAC |
5,5,6,6,7,7,8,8,9,9,10,10-dodecafluorodec-1-yn-4-ol |
InChI |
InChI=1S/C10H6F12O/c1-2-3-4(23)6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h1,4-5,23H,3H2 |
Clé InChI |
WYXCZXGJCUNITR-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)

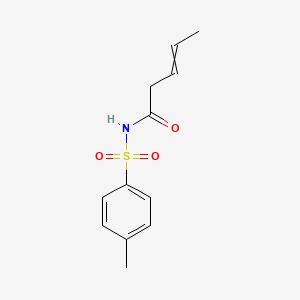
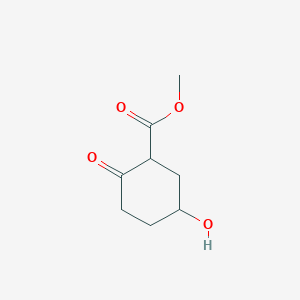
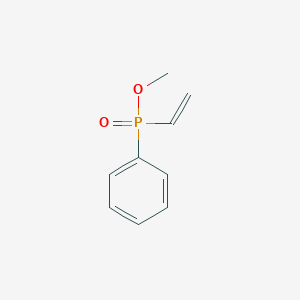
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
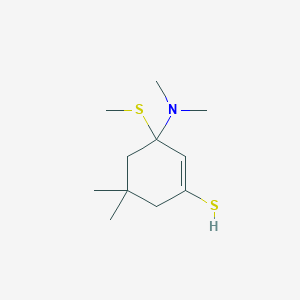
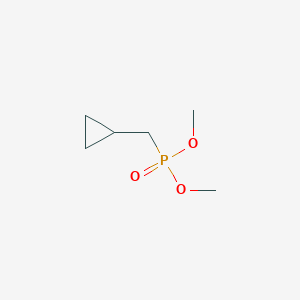
![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)
![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)
